

A Comparative Guide to Bufrolin and Cromolyn Sodium for Mast Cell Stabilization

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Compound of Interest

Compound Name: *Bufrolin*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of **Bufrolin** and cromolyn sodium, two compounds recognized for their mast cell stabilizing properties. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their evaluation of these agents.

Introduction

Mast cell stabilization is a critical therapeutic strategy for managing allergic and inflammatory disorders. Upon activation, mast cells degranulate, releasing a cascade of inflammatory mediators, including histamine and leukotrienes. Mast cell stabilizers are compounds that inhibit this degranulation process. Cromolyn sodium has been a cornerstone of mast cell stabilizer therapy for decades.[1] **Bufrolin** is another compound that has demonstrated potent mast cell stabilizing activity. This guide will delve into a comparative analysis of their mechanisms of action, supported by quantitative experimental data, and provide detailed experimental protocols for relevant assays.

Mechanism of Action: A Shared Target

Both **Bufrolin** and cromolyn sodium exert their mast cell stabilizing effects primarily through their action as agonists of the G protein-coupled receptor 35 (GPR35).[2][3] GPR35 is expressed on the surface of mast cells and its activation initiates a signaling cascade that ultimately inhibits mast cell degranulation.

Upon binding of an agonist like **Bufrolin** or cromolyn sodium, GPR35 couples to Gai/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, GPR35 activation can lead to the recruitment of β -arrestin, which can independently modulate downstream signaling pathways to suppress mast cell activation. The net effect of GPR35 activation is the prevention of calcium ion influx into the mast cell, a critical step for the fusion of granular membranes with the cell membrane and the subsequent release of inflammatory mediators.^[1]

While both compounds target GPR35, their potency as agonists differs, which may translate to variances in their mast cell stabilizing efficacy.

Comparative Efficacy: Insights from GPR35 Agonism

Direct comparative studies on the inhibition of mast cell degranulation by **Bufrolin** and cromolyn sodium are limited. However, their potency as GPR35 agonists provides a strong indication of their potential mast cell stabilizing activity. The following table summarizes the available quantitative data on their agonist activity at human GPR35 from a key study.

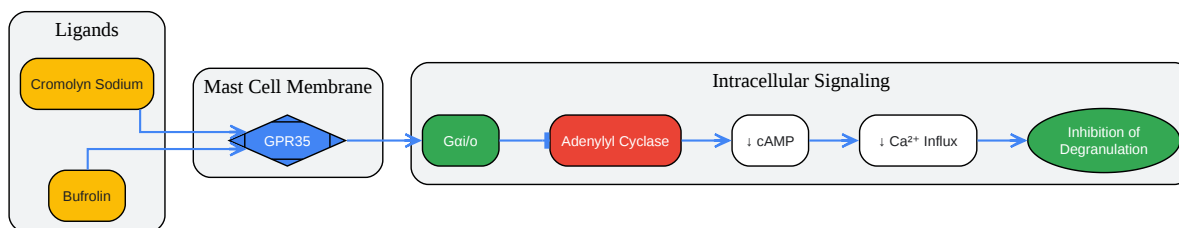
Compound	Assay Type	Agonist Potency (EC50)	Reference
Bufrolin	β -arrestin-2 Interaction (BRET)	12.8 ± 0.7 nM	MacKenzie et al., 2014
Cromolyn Sodium	β -arrestin-2 Interaction (BRET)	2.98 ± 1.27 μ M	MacKenzie et al., 2014
Bufrolin	Calcium Flux	9.9 ± 0.4 nM (rat GPR35)	MacKenzie et al., 2014
Cromolyn Sodium	Calcium Flux	~ 10 μ M (human GPR35)	Yang et al., 2010

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.

The data clearly indicates that **Bufrolin** is a significantly more potent agonist of GPR35 than cromolyn sodium. This suggests that **Bufrolin** may be effective at lower concentrations for achieving mast cell stabilization.

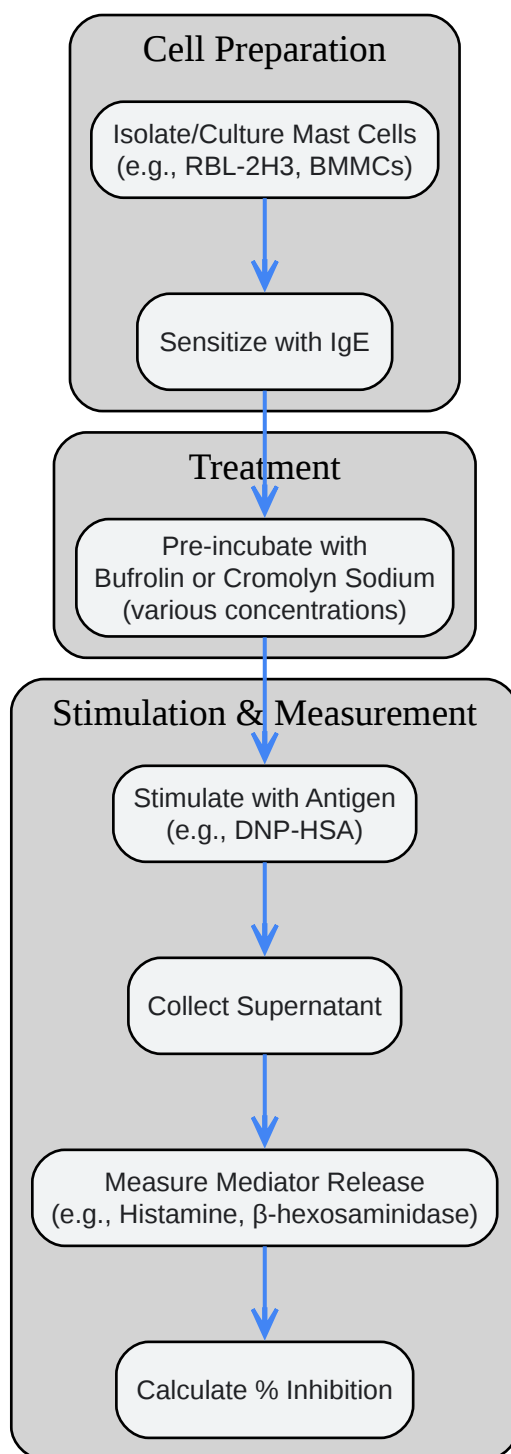
Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.



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GPR35 signaling pathway for mast cell stabilization.



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Workflow for a mast cell degranulation assay.

Detailed Experimental Protocols

The following are representative protocols for assays commonly used to evaluate mast cell stabilization.

Mast Cell Degranulation Assay (β -Hexosaminidase Release)

This assay measures the release of the granular enzyme β -hexosaminidase as an indicator of mast cell degranulation.

a. Cell Culture and Sensitization:

- Culture rat basophilic leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
- Seed cells in a 24-well plate at a density of 2×10^5 cells/well and incubate overnight.
- Sensitize the cells by incubating with 0.5 μ g/mL anti-dinitrophenyl (DNP) IgE for 24 hours.

b. Compound Incubation and Stimulation:

- Wash the sensitized cells twice with Tyrode's buffer.
- Pre-incubate the cells with varying concentrations of **Bufrolin** or cromolyn sodium (or vehicle control) for 30 minutes at 37°C.
- Induce degranulation by adding 100 ng/mL of DNP-human serum albumin (HSA) and incubate for 1 hour at 37°C.

c. Measurement of β -Hexosaminidase Activity:

- Centrifuge the plate at 400 x g for 10 minutes.
- Collect the supernatant (for released β -hexosaminidase) and lyse the remaining cells with 0.1% Triton X-100 (for total β -hexosaminidase).
- In a new 96-well plate, mix an aliquot of the supernatant or cell lysate with p-nitrophenyl-N-acetyl- β -D-glucosaminide (pNAG) substrate solution.

- Incubate at 37°C for 1 hour.
- Stop the reaction by adding a stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃).
- Measure the absorbance at 405 nm using a microplate reader.

d. Data Analysis:

- Calculate the percentage of β -hexosaminidase release for each sample.
- Determine the percentage inhibition of degranulation for each concentration of **Bufrolin** and cromolyn sodium relative to the vehicle control.
- Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells upon degranulation.

a. Mast Cell Preparation:

- Isolate peritoneal mast cells from rats or use cultured mast cells (e.g., bone marrow-derived mast cells - BMMCs).
- Wash the cells with a suitable buffer (e.g., HEPES-buffered saline).

b. Compound Incubation and Stimulation:

- Pre-incubate the mast cells with different concentrations of **Bufrolin** or cromolyn sodium for 15-30 minutes at 37°C.
- Stimulate the cells with an appropriate secretagogue (e.g., compound 48/80, antigen for sensitized cells) for 30 minutes at 37°C.

c. Histamine Measurement:

- Stop the reaction by placing the samples on ice and centrifuge to pellet the cells.

- Collect the supernatant.
- Measure the histamine concentration in the supernatant using a commercial Histamine Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

d. Data Analysis:

- Calculate the amount of histamine released in each sample.
- Determine the percentage inhibition of histamine release for each compound concentration compared to the control.
- Calculate the IC50 value for each compound.

Conclusion

Both **Bufrolin** and cromolyn sodium are effective mast cell stabilizers that act as agonists for the GPR35 receptor. The available experimental data on their GPR35 agonist activity indicates that **Bufrolin** is substantially more potent than cromolyn sodium. This suggests that **Bufrolin** could potentially be a more effective therapeutic agent for the treatment of mast cell-driven diseases, though further direct comparative studies on their mast cell degranulation inhibitory effects are warranted to confirm this. The provided experimental protocols offer a framework for conducting such comparative analyses.

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